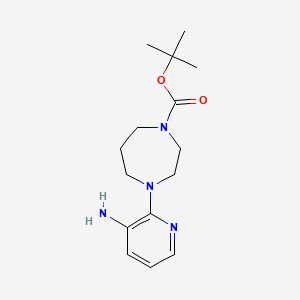

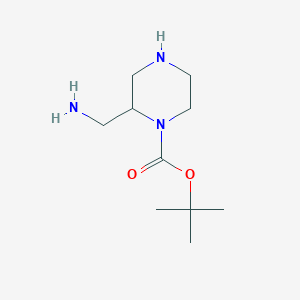

Tert-butyl 4-(3-aminopyridin-2-YL)-1,4-diazepane-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-(3-aminopyridin-2-YL)-1,4-diazepane-1-carboxylate, also known as TAPI-1, is a chemical compound that has been widely used in scientific research for its potential applications in various fields.

Mecanismo De Acción

Tert-butyl 4-(3-aminopyridin-2-YL)-1,4-diazepane-1-carboxylate inhibits the activity of MMPs by binding to the active site of the enzyme and blocking its activity. MMPs are involved in the degradation of ECM proteins, which play a critical role in various physiological processes such as tissue repair, angiogenesis, and cell migration. By inhibiting the activity of MMPs, this compound can modulate these physiological processes and potentially have therapeutic applications.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the invasion and migration of cancer cells by modulating the expression of genes involved in these processes. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which play a critical role in the pathogenesis of various inflammatory diseases. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, suggesting its potential use as an anti-cancer agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tert-butyl 4-(3-aminopyridin-2-YL)-1,4-diazepane-1-carboxylate has several advantages for lab experiments. It is a highly specific inhibitor of MMPs and does not affect the activity of other enzymes. It is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has a short half-life and needs to be administered frequently to maintain its inhibitory effect. In addition, this compound may have off-target effects on other proteins, which may affect the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the use of Tert-butyl 4-(3-aminopyridin-2-YL)-1,4-diazepane-1-carboxylate in scientific research. One potential application is in the development of anti-cancer agents. This compound has been shown to inhibit the invasion and migration of cancer cells, suggesting its potential use as an anti-cancer agent. Another potential application is in the development of anti-inflammatory agents. This compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent. In addition, this compound may have potential applications in tissue engineering and regenerative medicine, as it can modulate the activity of MMPs, which play a critical role in tissue repair and regeneration. Overall, this compound has significant potential for various scientific research applications, and further studies are needed to explore its full therapeutic potential.

Métodos De Síntesis

Tert-butyl 4-(3-aminopyridin-2-YL)-1,4-diazepane-1-carboxylate can be synthesized through a multistep process, which involves the reaction of tert-butyl 4-bromobutyrate with 3-aminopyridine-2-carboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the resulting intermediate with tert-butyl chloroformate to form this compound.

Aplicaciones Científicas De Investigación

Tert-butyl 4-(3-aminopyridin-2-YL)-1,4-diazepane-1-carboxylate has been widely used in scientific research for its potential applications in various fields. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix (ECM) proteins. This compound has also been shown to inhibit the invasion and migration of cancer cells, suggesting its potential use as an anti-cancer agent. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent.

Propiedades

IUPAC Name |

tert-butyl 4-(3-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-5-8-18(10-11-19)13-12(16)6-4-7-17-13/h4,6-7H,5,8-11,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTFNICVWBTAPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901132621 | |

| Record name | 1,1-Dimethylethyl 4-(3-amino-2-pyridinyl)hexahydro-1H-1,4-diazepine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147539-31-9 | |

| Record name | 1,1-Dimethylethyl 4-(3-amino-2-pyridinyl)hexahydro-1H-1,4-diazepine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147539-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(3-amino-2-pyridinyl)hexahydro-1H-1,4-diazepine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride](/img/structure/B6591612.png)

![1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride](/img/structure/B6591614.png)

![(R)-(+)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B6591640.png)

![(E)-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B6591652.png)

![2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B6591655.png)

![4,9-dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B6591666.png)

![2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6591687.png)